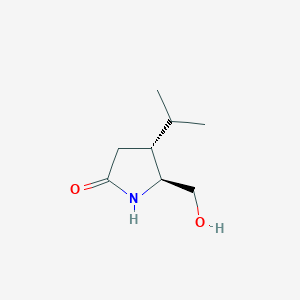
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and an isopropyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and real-time monitoring can help maintain the desired reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a secondary alcohol.
Applications De Recherche Scientifique
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and isopropyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The pyrrolidinone ring can also participate in various chemical reactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-5-(Hydroxymethyl)-4-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
(4R,5S)-5-(Hydroxymethyl)-4-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(4R,5S)-5-(hydroxymethyl)-4-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-8(11)9-7(6)4-10/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7-/m1/s1 |
Clé InChI |
XHIBUZPUXUUALT-RNFRBKRXSA-N |
SMILES isomérique |
CC(C)[C@H]1CC(=O)N[C@@H]1CO |
SMILES canonique |
CC(C)C1CC(=O)NC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
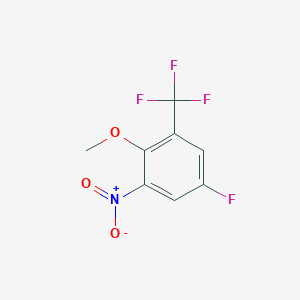
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)

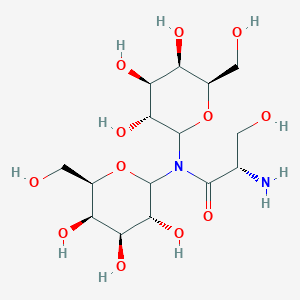
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
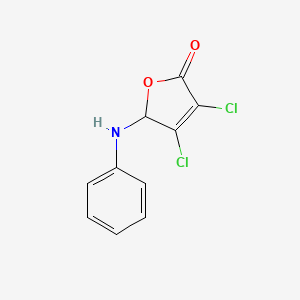
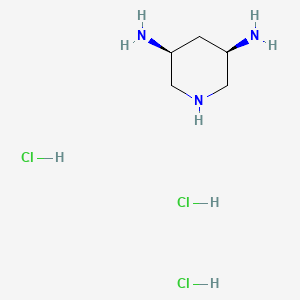

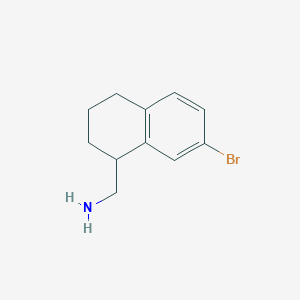
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
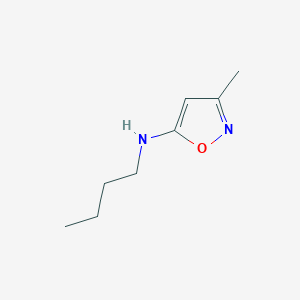
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
